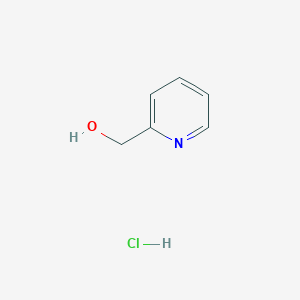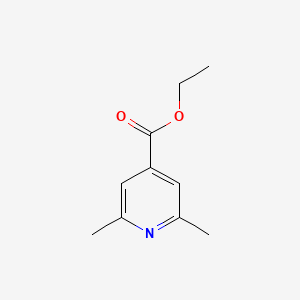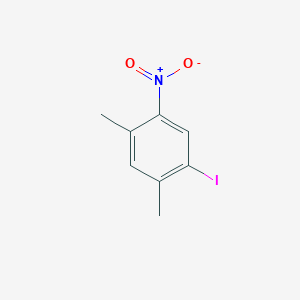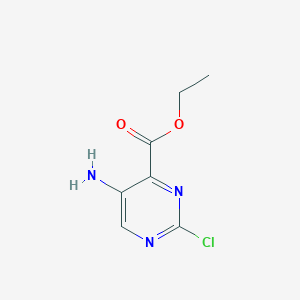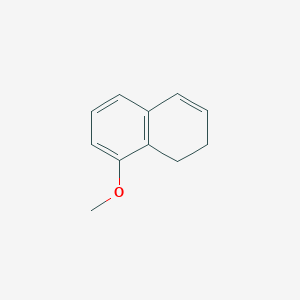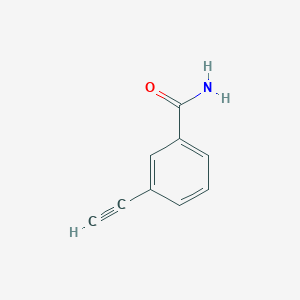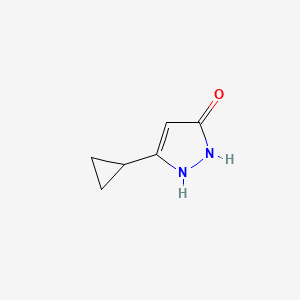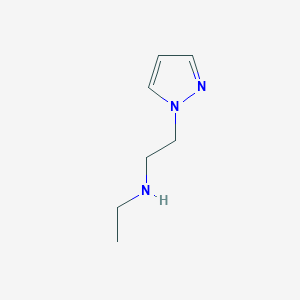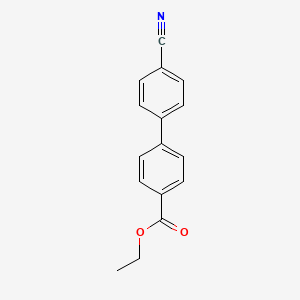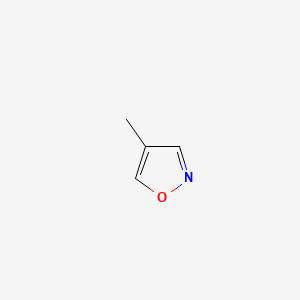acetic acid CAS No. 91933-54-9](/img/structure/B1601521.png)
[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid
説明
“(5-Methylisoxazol-3-yl)aminoacetic acid” is a chemical compound with the empirical formula C8H10N2O4S and a molecular weight of 230.24 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=C (CSCC (O)=O)NC1=NOC ©=C1 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis
“(5-Methylisoxazol-3-yl)aminoacetic acid” is a solid substance . It has an empirical formula of C8H10N2O4S and a molecular weight of 230.24 .科学的研究の応用
Application in Proteomics Research
Scientific Field
Biochemistry and Molecular Biology
Application Summary
(5-Methylisoxazol-3-yl)aminoacetic acid is utilized in proteomics research to study protein expression and interaction. It serves as a specialized reagent in the identification and quantification of proteins.
Methods of Application
The compound is used in mass spectrometry-based proteomic analysis. It reacts with proteins under specific conditions, facilitating their detection and analysis.
Results and Outcomes
The use of this compound has enabled the detailed mapping of protein-protein interactions and post-translational modifications. Quantitative data from these studies provide insights into the molecular mechanisms of various biological processes .
Application in Antibiotic Synthesis
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound acts as an intermediate in the synthesis of broad-spectrum antibiotics, contributing to the development of new antimicrobial agents.
Methods of Application
In antibiotic synthesis, (5-Methylisoxazol-3-yl)aminoacetic acid is incorporated into larger molecular structures to enhance the antibiotic’s efficacy and spectrum of activity.
Results and Outcomes
The antibiotics synthesized using this intermediate have shown effectiveness against a range of bacterial strains, with improved pharmacokinetic properties .
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound is employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Methods of Application
It is used in various organic reactions, such as condensation and cyclization, to construct heterocyclic compounds with desired functional groups.
Results and Outcomes
The synthesized organic molecules exhibit diverse biological activities, and their synthesis parameters, such as yield and purity, are meticulously recorded and analyzed .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
(5-Methylisoxazol-3-yl)aminoacetic acid is used as a standard or reference compound in analytical procedures to calibrate instruments and validate methodologies.
Methods of Application
The compound’s known properties serve as a benchmark in chromatographic and spectroscopic analyses, ensuring the accuracy and reliability of the results.
Results and Outcomes
The use of this compound as a standard has led to the development of robust analytical methods with precise quantification and detection limits .
Application in Chemical Engineering
Scientific Field
Chemical Engineering and Process Development
Application Summary
In chemical engineering, the compound is involved in process optimization studies to improve the efficiency and scalability of chemical production.
Methods of Application
It is used in pilot-scale reactions to test the feasibility of large-scale production, focusing on parameters like reaction time, temperature, and catalyst effectiveness.
Results and Outcomes
Optimized processes have been developed, resulting in increased yield, reduced waste, and lower production costs for the compound and its derivatives .
Application in Environmental Chemistry
Scientific Field
Environmental Chemistry and Toxicology
Application Summary
The environmental impact of (5-Methylisoxazol-3-yl)aminoacetic acid is assessed to ensure safe disposal and minimize ecological damage.
Methods of Application
Toxicological studies and biodegradation experiments are conducted to determine the compound’s persistence and effects on various ecosystems.
Results and Outcomes
The compound has been found to have moderate biodegradability, with ongoing research into its long-term environmental effects and potential accumulation in food chains .
This analysis provides a detailed overview of the diverse applications of (5-Methylisoxazol-3-yl)aminoacetic acid in scientific research, highlighting its significance in various fields and the outcomes of its use. The compound’s versatility underscores its importance in advancing scientific knowledge and technological development.
Application in Drug Discovery
Scientific Field
Medicinal Chemistry
Application Summary
The compound is a key scaffold in the discovery of new drugs due to its presence in many commercially available pharmaceuticals.
Methods of Application
Metal-free synthetic routes are employed for the synthesis of isoxazoles, which are crucial for expanding the drug-like chemical space and binding to biological targets.
Results and Outcomes
The development of eco-friendly synthetic strategies has led to the creation of isoxazole compounds with significant biological interests, contributing to the acceleration of drug discovery programs .
Application in Synthesis of Bioactive Molecules
Scientific Field
Organic Chemistry and Pharmacology
Application Summary
(5-Methylisoxazol-3-yl)aminoacetic acid is used in the synthesis of bioactive molecules, such as pyrrolones, which have a wide spectrum of biological activity.
Methods of Application
A three-component reaction involving α-ketoglutaric acid, 3-amino-5-methylisoxazole, and aromatic aldehydes is used to synthesize these bioactive molecules.
Results and Outcomes
The synthesized pyrrolones are potential therapeutic agents against various forms of dementia, including Alzheimer’s disease, and have shown promise as nonsteroidal anti-inflammatory drugs in in vivo studies .
Application in Proteomics Research
Scientific Field
Biochemistry
Application Summary
The compound is used in proteomics research for the identification and quantification of proteins, aiding in the understanding of protein expression and interactions.
Methods of Application
It is utilized as a reagent in mass spectrometry-based proteomic analysis to facilitate the detection and analysis of proteins.
Results and Outcomes
This application has enabled the mapping of protein-protein interactions and post-translational modifications, providing insights into biological processes .
特性
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-3-2-4(8-12-3)7-5(9)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZGIZUEZWTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543384 | |
| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methylisoxazol-3-yl)amino](oxo)acetic acid | |
CAS RN |
91933-54-9 | |
| Record name | [(5-Methyl-1,2-oxazol-3-yl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




